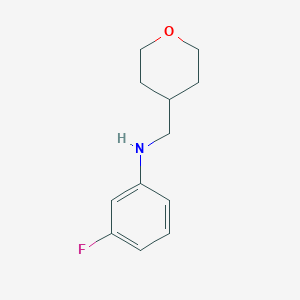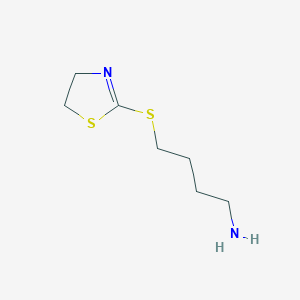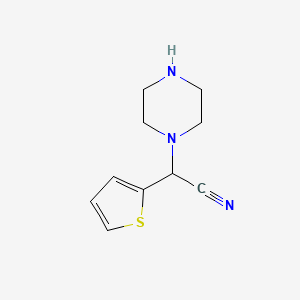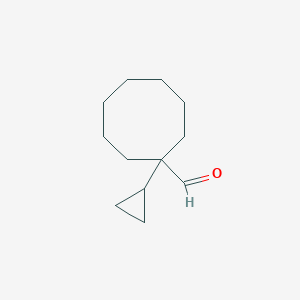![molecular formula C9H17NO B13249875 3-[(Dimethylamino)methyl]cyclohexan-1-one](/img/structure/B13249875.png)
3-[(Dimethylamino)methyl]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Dimethylamino)methyl]cyclohexan-1-one is an organic compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol . It is a derivative of cyclohexanone, where a dimethylaminomethyl group is attached to the cyclohexane ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
The synthesis of 3-[(Dimethylamino)methyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with formaldehyde and dimethylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the dimethylaminomethyl group on the cyclohexane ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
3-[(Dimethylamino)methyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Scientific Research Applications
3-[(Dimethylamino)methyl]cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, including analgesics and other therapeutic compounds.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The dimethylaminomethyl group can interact with various receptors and enzymes, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-[(Dimethylamino)methyl]cyclohexan-1-one can be compared with other similar compounds, such as:
2-[(Dimethylamino)methyl]cyclohexan-1-one: Similar structure but with the dimethylaminomethyl group at a different position on the cyclohexane ring.
2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride: A hydrochloride salt form of the compound, which may have different solubility and stability properties. The uniqueness of this compound lies in its specific structural configuration, which influences its reactivity and applications.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C9H17NO/c1-10(2)7-8-4-3-5-9(11)6-8/h8H,3-7H2,1-2H3 |
InChI Key |
ODCYUMJMNPYNMG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CCCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13249798.png)
![(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-YL]ethyl})amine](/img/structure/B13249805.png)

![2-[(2-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13249816.png)



![3-{[(Butan-2-yl)amino]methyl}benzonitrile](/img/structure/B13249835.png)
![2-[(2-Methoxyethyl)amino]-5-(3-methylphenyl)benzonitrile](/img/structure/B13249839.png)

![N-[(3-chloro-4-fluorophenyl)sulfonyl]phenylalanine](/img/structure/B13249864.png)
![N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclobutanamine](/img/structure/B13249870.png)

![9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride](/img/structure/B13249880.png)
